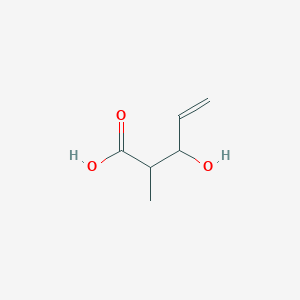

3-Hydroxy-2-methylpent-4-enoic acid

Description

Nomenclature and Stereochemical Considerations of 3-Hydroxy-2-methylpent-4-enoic acid

The systematic IUPAC name for this compound, 3-Hydroxy-2-methylpent-4-enoic acid, precisely describes its molecular architecture. The "pent-" root indicates a five-carbon chain. The "-oic acid" suffix signifies the presence of a carboxylic acid group, with its carbon designated as position 1. The "4-en" denotes a double bond between carbons 4 and 5, and "3-hydroxy" and "2-methyl" indicate the positions of the hydroxyl and methyl substituents, respectively.

This compound possesses two stereocenters, at carbons 2 and 3. This means that it can exist as four different stereoisomers (two pairs of enantiomers). The spatial arrangement of the substituents at these chiral centers is crucial in determining the molecule's three-dimensional shape and, consequently, its biological activity and chemical reactivity. The stereoselective synthesis of such compounds, where one specific stereoisomer is preferentially formed, is a significant challenge and a key area of research in modern organic chemistry. General strategies for achieving stereoselectivity often involve the use of chiral catalysts or auxiliaries to control the approach of reagents to a prochiral substrate.

Historical Overview of Research on 3-Hydroxy-2-methylpent-4-enoic acid and Related Compounds

The research history of 3-Hydroxy-2-methylpent-4-enoic acid itself is not extensive. It is not a widely commercialized compound, and dedicated studies focusing solely on it are scarce. However, its structural motifs are found in various contexts within organic synthesis and natural products.

A related compound, (2E)-4-hydroxy-4-methylpent-2-enoic acid, has been identified as a natural product found in Artemisia aucheri. np-mrd.org This discovery suggests a potential, albeit currently underexplored, role for this class of compounds in the plant kingdom. The literature on this specific isomer is also noted to be very limited. np-mrd.org

The synthesis of structurally similar compounds, such as methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate and methyl dl-anti-3-hydroxy-2-methylpentanoate, has been documented in the chemical literature. orgsyn.orgorgsyn.org These synthetic routes often employ foundational reactions in organic chemistry, such as aldol-type additions and subsequent modifications, to construct the carbon skeleton and introduce the required functional groups. byjus.com The methods used for these related molecules provide a blueprint for potential synthetic pathways to 3-Hydroxy-2-methylpent-4-enoic acid.

Academic Significance and Research Trajectories within Organic and Biological Chemistry

The academic significance of 3-Hydroxy-2-methylpent-4-enoic acid lies primarily in its identity as a chiral building block and its connection to natural products. The presence of multiple functional groups and stereocenters makes it and its isomers valuable synthons in the total synthesis of more complex molecules.

The "4-hydroxy-2-methyl-pent-2-enoic acid" moiety has been identified as a component of a complex natural product from the COCONUT (COlleCtion of Open Natural ProdUcTs) database, highlighting its relevance in the field of natural product chemistry. naturalproducts.net Natural products are a cornerstone of drug discovery, and the synthesis of their components is a critical area of research.

Furthermore, the study of the stereoselective synthesis of molecules like 3-Hydroxy-2-methylpent-4-enoic acid is a significant research trajectory in organic chemistry. Developing methods to control the stereochemical outcome of reactions is fundamental to creating enantiomerically pure compounds for applications in materials science and, most notably, in pharmaceuticals, where different stereoisomers of a drug can have vastly different biological effects. While specific biological activities for 3-Hydroxy-2-methylpent-4-enoic acid are not widely reported, its structural similarity to other biologically active hydroxy acids suggests that it could be a target for future investigation.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

3-hydroxy-2-methylpent-4-enoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h3-5,7H,1H2,2H3,(H,8,9) |

InChI Key |

LEMWLUVPJFUNEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C=C)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 2 Methylpent 4 Enoic Acid and Its Stereoisomers

Total Synthesis Strategies for 3-Hydroxy-2-methylpent-4-enoic acid

The total synthesis of 3-hydroxy-2-methylpent-4-enoic acid can be approached through several strategic pathways, primarily revolving around the formation of the key α-methyl-β-hydroxy acid backbone. A common strategy involves an aldol (B89426) reaction to construct the carbon skeleton, followed by necessary functional group manipulations.

A plausible synthetic route begins with the Baylis-Hillman reaction between methyl acrylate (B77674) and propionaldehyde, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the precursor methyl 3-hydroxy-2-methylenepentanoate. This α,β-unsaturated ester serves as a versatile intermediate. Subsequent stereoselective reduction of the double bond and hydrolysis of the ester are required to yield the final product. The choice of reduction method is critical for controlling the diastereoselectivity at the C2 and C3 positions.

Asymmetric Synthesis of Enantiomers of 3-Hydroxy-2-methylpent-4-enoic acid

The synthesis of specific enantiomers of 3-hydroxy-2-methylpent-4-enoic acid necessitates the use of asymmetric synthesis techniques. Chiral auxiliaries are a powerful tool for this purpose, temporarily inducing chirality that directs the stereochemical outcome of a reaction.

One effective method involves the use of Evans-type chiral auxiliaries. An N-acyl oxazolidinone, derived from a readily available chiral amino alcohol, can be enolized and reacted with an appropriate aldehyde in an asymmetric aldol addition. For instance, the boron enolate of a propionyl oxazolidinone can react with acrolein (propenal). The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde and the formation of a specific stereoisomer. Subsequent removal of the auxiliary under mild conditions yields the desired enantiomerically enriched α-methyl-β-hydroxy acid.

Another established method utilizes chiral auxiliaries like (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA). organic-chemistry.org The lithium enolate of HYTRA can be generated and reacted with an aldehyde. The steric bulk of the auxiliary directs the approach of the electrophile, leading to high diastereoselectivity. After the reaction, the auxiliary can be cleaved to provide the chiral acid. organic-chemistry.org The availability of both enantiomers of many chiral auxiliaries allows for the selective synthesis of either the (R) or (S) enantiomer of the target acid. acs.org

Diastereoselective Synthesis of 3-Hydroxy-2-methylpent-4-enoic acid

Controlling the relative stereochemistry between the C2-methyl and C3-hydroxyl groups is a key challenge in the synthesis of 3-hydroxy-2-methylpent-4-enoic acid, leading to either syn or anti diastereomers.

Synthesis of the anti-Diastereomer: A reliable method for obtaining the anti-diastereomer involves the catalytic hydrogenation of an α-methylene-β-hydroxy ester precursor. For example, methyl 3-hydroxy-2-methylenepentanoate can be hydrogenated using a rhodium catalyst, such as one prepared from bicyclo[2.2.1]hepta-2,5-diene-2,4-pentanedionatorhodium and 1,4-bis(diphenylphosphino)butane. nih.gov This catalytic reduction preferentially delivers hydrogen to one face of the double bond, resulting in the formation of methyl dl-anti-3-hydroxy-2-methylpentanoate with high stereoselectivity. nih.gov Subsequent saponification of the ester group affords the anti-3-hydroxy-2-methylpent-4-enoic acid.

Synthesis of the syn-Diastereomer: The synthesis of the syn-diastereomer typically relies on substrate-controlled aldol reactions. The use of boron enolates, as seen in the Evans asymmetric synthesis, often favors the formation of syn-aldol products. By selecting the appropriate chiral auxiliary and reaction conditions, the Zimmerman-Traxler transition state model can be exploited to direct the reaction towards the syn configuration. The reaction of a boron enolate derived from a propionate (B1217596) source with acrolein would be a viable strategy to selectively produce the syn diastereomer.

| Diastereomer | Key Synthetic Strategy | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| anti | Catalytic Hydrogenation | Methyl 3-hydroxy-2-methylenepentanoate | H₂, Rhodium-biphosphine catalyst | nih.gov |

| syn | Substrate-Controlled Aldol Addition | Propionyl chiral auxiliary | Boron triflate (Bu₂BOTf), Acrolein | acs.org |

Chemoenzymatic and Biocatalytic Approaches to 3-Hydroxy-2-methylpent-4-enoic acid

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. Enzymes such as aldolases and oxidoreductases are particularly relevant for synthesizing chiral hydroxy acids.

Aldolases catalyze the reversible carbon-carbon bond formation between an aldehyde and a ketone enolate. While often studied for their cleavage activity, their synthetic potential is significant. researchgate.net An engineered aldolase (B8822740) could be employed to catalyze the reaction between propanal and the pyruvate (B1213749) enolate, or a related donor, to form the backbone of the target molecule with high stereocontrol. For instance, 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase is known to act on structurally similar substrates. researchgate.net

Another approach involves the asymmetric reduction of a β-keto acid or ester precursor using oxidoreductases (dehydrogenases) with a cofactor regeneration system. This can produce the desired C3-hydroxyl stereocenter with high enantiomeric excess. Furthermore, a dual-enzyme cascade could convert an α-hydroxy acid into a different chiral α-amino acid, showcasing the versatility of biocatalytic transformations. mdpi.com

Derivatization and Functional Group Interconversions of 3-Hydroxy-2-methylpent-4-enoic acid

The functional groups of 3-hydroxy-2-methylpent-4-enoic acid—a carboxylic acid, a secondary alcohol, and a terminal alkene—allow for a wide range of derivatizations and interconversions.

Carboxylic Acid Group: The carboxyl group can be readily converted into esters (e.g., methyl, ethyl) through Fischer esterification (acid catalysis with the corresponding alcohol) or by reaction with alkyl halides under basic conditions. Amides can be formed by activating the carboxylic acid (e.g., with a carbodiimide (B86325) or by conversion to an acyl chloride) followed by reaction with an amine.

Hydroxyl Group: The secondary alcohol can be protected using common protecting groups like silyl (B83357) ethers (e.g., TBS, TBDPS) to prevent its interference in subsequent reactions. It can also be oxidized to the corresponding ketone, 3-keto-2-methylpent-4-enoic acid, using reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation.

Alkene Group: The terminal vinyl group is susceptible to various transformations. Catalytic hydrogenation (e.g., with H₂/Pd-C) would saturate the double bond to yield 3-hydroxy-2-methylpentanoic acid. Epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide, while dihydroxylation (e.g., with OsO₄ or cold, dilute KMnO₄) would produce the corresponding diol.

Novel Methodologies in the Synthesis of α-Hydroxy Carboxylic Acids Relevant to 3-Hydroxy-2-methylpent-4-enoic acid

Recent advancements in organic synthesis have introduced novel methods for preparing α-hydroxy carboxylic acids, which could be adapted for the synthesis of the title compound and its analogs.

One innovative approach is the **reductive carboxylation of aldehydes with carbon dioxide (CO₂) **, which is an atom-economical and sustainable method. chemrevlett.com This can be achieved through various catalytic systems, including visible-light photoredox catalysis. chemrevlett.com In a typical photoredox cycle, an iridium or similar photocatalyst, upon excitation, reduces an aldehyde to a radical anion, which then reacts with CO₂ to form the α-hydroxy acid product after workup. chemrevlett.com

Another modern technique is the dehydrogenative cross-coupling of ethylene (B1197577) glycol with alcohols , catalyzed by iridium or manganese N-heterocyclic carbene (NHC) complexes. acs.orgnih.govacs.orgbohrium.com This method generates higher α-hydroxy acids from simple, bio-based feedstocks. The mechanism involves the dehydrogenation of both the alcohol and ethylene glycol to their respective aldehydes, followed by a cross-coupling reaction. nih.gov

The use of masked acyl cyanide (MAC) reagents provides a one-pot synthesis of α-siloxy esters from various aldehydes and alcohols, which can then be hydrolyzed to the desired α-hydroxy acids. organic-chemistry.org Similarly, carboxylation of α-siloxy silanes in the presence of cesium fluoride (B91410) (CsF) and CO₂ offers a direct route to α-hydroxy acids. organic-chemistry.org

| Methodology | Key Reactants | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Photoredox Carboxylation | Aldehyde, CO₂ | Visible-light photocatalyst (e.g., Ir complex) | Utilizes CO₂ as a C1 source | chemrevlett.com |

| Dehydrogenative Cross-Coupling | Ethylene Glycol, Primary Alcohol | Ir(NHC) or Mn(NHC) complex | Builds complex acids from simple alcohols | acs.orgbohrium.com |

| Silyl-based Methods | Aldehyde or α-siloxy silane | PhMe₂SiLi/CO₂ or CsF/CO₂ | One-pot synthesis from aldehydes | organic-chemistry.org |

Preparation of Structurally Related Analogs and Precursors of 3-Hydroxy-2-methylpent-4-enoic acid

The synthesis of analogs and precursors of 3-hydroxy-2-methylpent-4-enoic acid is important for structure-activity relationship studies and as building blocks for more complex molecules.

Methyl 3-hydroxy-2-methylenepentanoate: As mentioned, this key precursor is synthesized via the Baylis-Hillman reaction of methyl acrylate and propionaldehyde. nih.gov It serves as the starting point for the diastereoselective synthesis of the saturated analogs. nih.gov

(E)-4-Hydroxy-2-methylpent-3-enoic acid: This structural isomer could potentially be synthesized through a Reformatsky reaction between ethyl 2-bromopropionate and acetoaldehyde, followed by dehydration.

3-Hydroxy-4-methylpent-4-enoic acid: This isomer, with the double bond at a different position, could be prepared via an aldol reaction between acetone (B3395972) and glyoxylic acid, followed by selective reduction and dehydration steps.

2-Hydroxy-3-methylpent-4-enoic acid: This α-hydroxy acid isomer could be synthesized starting from 3-methyl-4-pentenal. Reaction with hydrogen cyanide to form a cyanohydrin, followed by hydrolysis, would yield the target structure.

The synthesis of these diverse analogs highlights the modularity of organic synthesis, allowing for the targeted preparation of molecules with specific structural variations.

Reactivity Profiles and Mechanistic Investigations of 3 Hydroxy 2 Methylpent 4 Enoic Acid

Mechanistic Studies of Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of transformations. jackwestin.comlibretexts.org Its reactivity is influenced by the presence of the neighboring methyl and hydroxyl groups.

Esterification: The conversion of 3-hydroxy-2-methylpent-4-enoic acid to its corresponding esters is a fundamental reaction. Due to the presence of a methyl group at the α-carbon and a hydroxyl group at the β-carbon, the carboxylic acid can be considered sterically hindered. google.comgoogle.com Therefore, classic Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may require forcing conditions. rsc.org

More efficient, milder methods are often preferred for hindered acids. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters under neutral conditions, which would be compatible with the acid-sensitive allylic alcohol moiety. rsc.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. rsc.org

Amide Formation: Similar to esterification, the formation of amides from 3-hydroxy-2-methylpent-4-enoic acid would likely require the use of coupling agents to proceed efficiently. jackwestin.com Reagents like DCC or other carbodiimides can be used to activate the carboxyl group, facilitating its reaction with a primary or secondary amine.

Decarboxylation: β-hydroxy acids can undergo decarboxylation, although this process is more facile for β-keto acids. masterorganicchemistry.com The decarboxylation of 3-hydroxy-2-methylpent-4-enoic acid would likely require heat and potentially acidic or basic conditions. The reaction would proceed through a mechanism involving the loss of carbon dioxide, potentially leading to the formation of 2-methylpent-4-en-3-ol. A study on the oxidative decarboxylation of β-hydroxy acids using lead tetraacetate has shown that this can be a viable route to produce epoxides. acs.org

Reactions at the Hydroxyl Group of 3-Hydroxy-2-methylpent-4-enoic acid

The secondary allylic alcohol functionality is a versatile site for various chemical transformations. msu.edu Its reactivity is characterized by its ability to undergo substitution, oxidation, and protection reactions.

Substitution Reactions: The hydroxyl group is a poor leaving group, so its direct substitution is difficult. libretexts.orgmsu.edu To facilitate substitution, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. libretexts.org For example, reaction with hydrohalic acids (HX) would likely proceed via an S_N1-type mechanism due to the formation of a resonance-stabilized allylic carbocation. libretexts.orgrit.edu

Ether and Ester Formation: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, though this typically requires a strong base and is more suitable for primary alcohols. msu.edu More relevant for this substrate would be the formation of esters by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Protection: Given the reactivity of the hydroxyl group, it may be necessary to protect it during reactions at other sites of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which can be introduced under mild conditions and are stable to a wide range of reagents.

Electrophilic and Nucleophilic Additions to the Alkene Moiety of 3-Hydroxy-2-methylpent-4-enoic acid

The terminal alkene (vinyl group) is susceptible to a variety of addition reactions. aakash.ac.inlumenlearning.com

Electrophilic Addition: The π-electrons of the double bond are nucleophilic and can attack electrophiles. lumenlearning.comlibretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed via a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion would occur from the anti-face.

Hydrohalogenation: The addition of HX (e.g., HBr, HCl) would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkene, and the halide adds to the more substituted carbon, leading to a secondary halide. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. lumenlearning.comlibretexts.org

Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, resulting in the formation of a diol. aakash.ac.in

The presence of the electron-withdrawing carboxylic acid and hydroxyl groups may decrease the nucleophilicity of the alkene compared to simple alkenes, potentially requiring more forcing conditions for these reactions. echemi.com

Nucleophilic Addition: Generally, alkenes are not susceptible to direct nucleophilic attack unless activated by an electron-withdrawing group. wikipedia.org In the case of 3-hydroxy-2-methylpent-4-enoic acid, conjugate addition (a 1,4-addition) is a possibility, especially if the hydroxyl group is first oxidized to a ketone, creating an α,β-unsaturated system. libretexts.org

Rearrangement Reactions and Cyclizations Involving 3-Hydroxy-2-methylpent-4-enoic acid

The structure of 3-hydroxy-2-methylpent-4-enoic acid is amenable to several intramolecular reactions.

Lactonization: The presence of a hydroxyl group and a carboxylic acid in the same molecule allows for intramolecular esterification to form a lactone. Given the positions of these functional groups, the formation of a five-membered ring (a γ-lactone) is highly probable. This reaction, known as lactonization, is often catalyzed by acid and involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group. Specifically, this would lead to the formation of γ-methyl-γ-vinyl-γ-butyrolactone. The synthesis of γ-butyrolactones from allylic alcohols is a known transformation. acs.org

Allylic Rearrangement: Allylic alcohols can undergo rearrangement reactions, especially under acidic conditions, where the double bond shifts its position. firsthope.co.inlscollege.ac.inwikipedia.org This typically proceeds through a resonance-stabilized allylic carbocation intermediate. lscollege.ac.in For 3-hydroxy-2-methylpent-4-enoic acid, an acid-catalyzed rearrangement could potentially lead to a mixture of isomeric products. The Overman rearrangement is a specific transformation that converts allylic alcohols into allylic amines via a acs.orgacs.org-sigmatropic rearrangement of an intermediate trichloroacetimidate. organic-chemistry.org

Redox Chemistry of 3-Hydroxy-2-methylpent-4-enoic acid

The molecule contains multiple sites that can be oxidized or reduced.

Oxidation:

Oxidation of the Alcohol: The secondary allylic alcohol can be oxidized to a ketone, yielding 2-methyl-3-oxo-pent-4-enoic acid. wikipedia.org A variety of oxidizing agents can be used for this purpose, including pyridinium (B92312) chlorochromate (PCC), which is known to be effective for oxidizing allylic alcohols to α,β-unsaturated aldehydes or ketones. sltchemicals.com Other methods include using manganese dioxide (MnO₂), which is selective for the oxidation of allylic and benzylic alcohols, or palladium-based catalysts. jove.comacs.org Biocatalytic oxidation using flavin-dependent oxidases has also been shown to be effective for the enantioselective oxidation of secondary allylic alcohols. nih.gov

Oxidation of the Alkene: The alkene can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate) to yield carboxylic acids or aldehydes.

Reduction:

Reduction of the Carboxylic Acid: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com This would convert 3-hydroxy-2-methylpent-4-enoic acid into 2-methylpent-4-ene-1,3-diol.

Reduction of the Alkene: The carbon-carbon double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This would result in the formation of 3-hydroxy-2-methylpentanoic acid.

Data Tables

Table 1: Predicted Products of Key Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product |

| Esterification | Methanol, H₂SO₄ (cat.), heat | Methyl 3-hydroxy-2-methylpent-4-enoate |

| Lactonization | H⁺ (cat.), heat | γ-Methyl-γ-vinyl-γ-butyrolactone |

| Oxidation (Alcohol) | PCC, CH₂Cl₂ | 2-Methyl-3-oxo-pent-4-enoic acid |

| Oxidation (Alcohol) | MnO₂ | 2-Methyl-3-oxo-pent-4-enoic acid |

| Reduction (Alkene) | H₂, Pd/C | 3-Hydroxy-2-methylpentanoic acid |

| Reduction (Carboxylic Acid) | 1. LiAlH₄ 2. H₂O | 2-Methylpent-4-ene-1,3-diol |

| Hydrobromination | HBr | 4-Bromo-3-hydroxy-2-methylpentanoic acid |

Table 2: Comparison of Esterification Methods for Hindered Carboxylic Acids

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | High Temperature, Equilibrium | Simple reagents, Inexpensive | Harsh conditions, May lead to side reactions (e.g., dehydration, rearrangement) |

| Steglich Esterification | DCC, DMAP (cat.) | Mild (Room Temp), Neutral pH | High yields, Suppresses side products, Good for hindered substrates rsc.orgorganic-chemistry.org | DCC is an allergen, Dicyclohexylurea byproduct can be difficult to remove |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild | High yields, Good for macrolactonization | Requires stoichiometric amounts of reagents |

Sophisticated Spectroscopic and Computational Characterization of 3 Hydroxy 2 Methylpent 4 Enoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 3-Hydroxy-2-methylpent-4-enoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a comprehensive picture of its stereochemistry and conformational preferences.

The ¹H NMR spectrum reveals the connectivity and local electronic environment of each proton. The chemical shifts are influenced by the electronegativity of nearby functional groups and anisotropic effects from the double bond and carbonyl group. The vinyl protons (H-5) exhibit characteristic shifts in the alkene region, while the proton on the hydroxyl-bearing carbon (H-3) appears further downfield. The coupling constants (J-values) between adjacent protons, particularly J(H2,H3), are critical for deducing the relative stereochemistry of the C2 and C3 stereocenters. Different diastereomers (e.g., syn vs. anti) will exhibit distinct coupling constants due to the dependence of this value on the dihedral angle between the protons.

Two-dimensional NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the connectivity from the C2 methyl group and proton through to the terminal vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information on through-space proximity of protons. researchgate.net These experiments are crucial for determining the molecule's preferred conformation in solution by identifying which protons are close to each other, regardless of their bonding connectivity. researchgate.net Conformational analysis is often supported by low-temperature NMR studies, which can "freeze out" specific conformers, allowing for their individual characterization. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxy-2-methylpent-4-enoic acid This table presents estimated chemical shift values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Key Correlations |

|---|---|---|---|

| 1 (COOH) | >10.0 | ~175-180 | s (broad) / HMBC to H-2, H-3 |

| 2 (CH) | ~2.7 | ~45-50 | m / COSY with H-3, H from CH₃ |

| 3 (CH-OH) | ~4.5 | ~70-75 | m / COSY with H-2, H-4 |

| 4 (CH=) | ~5.8 | ~135-140 | ddd / COSY with H-3, H-5cis, H-5trans |

| 5 (=CH₂) | ~5.2 | ~115-120 | m / COSY with H-4 |

Mass Spectrometry Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and, through fragmentation analysis, its structure. The molecular weight of 3-Hydroxy-2-methylpent-4-enoic acid is 130.14 g/mol . nih.govmolport.com In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS), the molecule is ionized and subsequently breaks apart into smaller, charged fragments.

The fragmentation of 3-Hydroxy-2-methylpent-4-enoic acid is dictated by its functional groups. When a molecule is ionized in the mass spectrometer, an unstable molecular ion (M⁺˙) is formed, which then undergoes fragmentation to produce more stable ions. chemguide.co.uk

Key fragmentation pathways include:

Loss of Water: The presence of a hydroxyl group often leads to a facile loss of a water molecule (H₂O), resulting in a prominent peak at m/z 112 ([M-18]⁺).

Loss of Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid moiety as a radical (•COOH), giving a peak at m/z 85 ([M-45]⁺). libretexts.org

Alpha-Cleavage: The bonds adjacent to the oxygen atom of the alcohol are susceptible to cleavage. Cleavage between C2 and C3 would yield fragments corresponding to the parts of the molecule.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is more common in longer-chain acids. miamioh.edu

Characteristic Hydroxy Acid Fragment: 3-hydroxy acids are known to produce a characteristic and often stable fragment ion at m/z 103, which can be formed via cleavage and rearrangement involving the hydroxyl and carboxyl groups. researchgate.net

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula of C₆H₁₀O₃. nih.gov

Table 2: Expected Mass Spectrometry Fragments for 3-Hydroxy-2-methylpent-4-enoic acid

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [C₅H₇O₃]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 112 | [C₆H₈O₂]⁺˙ | Loss of water ([M-H₂O]⁺˙) |

| 85 | [C₅H₉O]⁺ | Loss of carboxyl radical ([M-COOH]⁺) |

| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of 3-Hydroxy-2-methylpent-4-enoic acid, a very broad absorption band is expected in the range of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band, a sharper peak from the alcohol's O-H stretch would appear around 3500-3200 cm⁻¹. A strong, sharp absorption peak around 1725-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching vibration of the vinyl group is expected as a medium-intensity peak around 1650 cm⁻¹. Finally, C-O stretching vibrations for the alcohol and carboxylic acid will appear in the fingerprint region (1300–1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being a symmetric and non-polar bond, typically gives rise to a strong and sharp signal in the Raman spectrum (around 1650 cm⁻¹), which can be more prominent than in its IR spectrum. The C=O stretch is also observable, though usually weaker than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for 3-Hydroxy-2-methylpent-4-enoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300–2500 | Broad, Strong |

| Alcohol O-H | Stretch | 3500–3200 | Medium, often sharp |

| Alkene C-H | Stretch | ~3100 | Medium |

| Alkyl C-H | Stretch | ~2950 | Medium |

| Carbonyl C=O | Stretch | 1725–1700 | Strong |

| Alkene C=C | Stretch | ~1650 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1320–1210 | Strong |

| Alcohol C-O | Stretch | 1150–1050 | Medium |

Theoretical and Computational Chemistry Approaches to 3-Hydroxy-2-methylpent-4-enoic acid

Computational chemistry provides powerful insights into molecular properties that can be difficult to measure experimentally, offering a theoretical framework to complement spectroscopic data.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to investigate the electronic structure of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ or larger), the geometry of 3-Hydroxy-2-methylpent-4-enoic acid can be optimized to find its lowest energy structure. nih.gov From this optimized geometry, a wealth of information can be derived. Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the structure and aid in peak assignment. Furthermore, DFT methods can accurately predict NMR chemical shifts, which, when compared to experimental data, can help resolve ambiguities in spectral assignments and confirm stereochemical configurations.

Due to the presence of several single bonds, 3-Hydroxy-2-methylpent-4-enoic acid is a flexible molecule that can exist in multiple conformations. A systematic conformational search using computational methods can identify all stable low-energy conformers. Molecular Dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time in a given environment (e.g., in a solvent like water). This provides a dynamic view of the conformational landscape, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's average structure and behavior in solution.

Quantum mechanical (QM) methods are indispensable for studying chemical reactivity. For 3-Hydroxy-2-methylpent-4-enoic acid, QM calculations can be used to model potential reaction pathways, such as esterification, dehydration, or intramolecular cyclization. By calculating the potential energy surface for a given reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, providing quantitative predictions about reaction rates and mechanistic pathways. These studies can elucidate the molecule's stability and predict its behavior under various chemical conditions.

Biochemical and Biological Roles of 3 Hydroxy 2 Methylpent 4 Enoic Acid Excluding Human Clinical Data

Natural Occurrence and Biosynthetic Pathways in Non-Human Organisms

While direct evidence for the natural occurrence of 3-Hydroxy-2-methylpent-4-enoic acid in non-human organisms is limited in readily available scientific literature, an isomer, (2e)-4-hydroxy-4-methylpent-2-enoic acid , has been identified in the plant Artemisia aucheri. nih.govnp-mrd.org The biosynthetic pathway for this isomer in Artemisia aucheri has not been fully elucidated.

The biosynthesis of structurally similar branched-chain fatty acids in bacteria often involves the use of branched-chain α-keto acids as primers for the fatty acid synthase (FAS) system. nih.gov For instance, in Bacillus subtilis, two enzymes homologous to FabH, the initial condensing enzyme of the FAS pathway, can utilize branched-chain acyl-CoA substrates. nih.gov It is plausible that a similar mechanism, utilizing a specific branched-chain starter unit derived from amino acid catabolism, could lead to the formation of the 3-Hydroxy-2-methylpent-4-enoic acid backbone.

Furthermore, the biosynthesis of unsaturated fatty acids in many bacteria occurs via an anaerobic pathway where a double bond is introduced during the elongation cycle. wikipedia.orgnih.gov The enzyme FabA, a β-hydroxyacyl-ACP dehydratase/isomerase, is a key player in this process in Escherichia coli, creating a cis-double bond that is subsequently elongated. nih.govnih.gov While this pathway typically produces longer-chain fatty acids, the fundamental enzymatic machinery for creating unsaturation in a growing acyl chain exists in microorganisms. The hydroxylation of the carbon chain can be catalyzed by various microbial enzymes, including P450 monooxygenases, lipoxygenases, and hydratases, which are known to act on fatty acids. nih.govnih.gov

Enzymatic Transformations and Metabolic Fates of 3-Hydroxy-2-methylpent-4-enoic acid in in vitro or non-human in vivo Systems

Specific studies detailing the enzymatic transformations and metabolic fate of 3-Hydroxy-2-methylpent-4-enoic acid in non-human systems are not extensively documented. However, insights can be drawn from the metabolism of related compounds. For example, the metabolism of 4-pentenoic acid has been investigated in rat heart mitochondria. nih.gov In this system, 4-pentenoic acid is converted to 2,4-pentadienoyl-CoA , which can then undergo β-oxidation. nih.gov A key metabolite, 3-keto-4-pentenoyl-CoA , was found to be a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the fatty acid oxidation pathway. nih.gov This suggests that if 3-Hydroxy-2-methylpent-4-enoic acid were to be metabolized via a similar pathway, it could potentially influence fatty acid metabolism.

Fatty acid hydratases are enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, forming hydroxy fatty acids. mdpi.comnih.gov Various bacteria, including lactic acid bacteria, have been shown to possess these enzymes and can convert unsaturated fatty acids into their hydroxylated counterparts. jmb.or.kr For instance, Lactococcus lactis can convert oleic acid, linoleic acid, and linolenic acid into their corresponding 10-hydroxy fatty acids. jmb.or.kr It is conceivable that a microbial hydratase could act on a precursor of 3-Hydroxy-2-methylpent-4-enoic acid or on the compound itself, leading to further transformations.

Role as a Precursor or Metabolite in Natural Product Chemistry

The structural motif of 4-hydroxy-2-methyl-pent-2-enoic acid has been identified as a component of a complex natural product, 5-(15,27-dihydroxy-1,12,12-trimethyl-11,18-dioxo-24-hexacyclo[14.11.0.0^{2,19}.0^{2,25}.0^{8,13}.0^{8,17}]heptacos-16-enyl)-4-hydroxy-2-methyl-pent-2-enoic acid) . naturalproducts.net This compound is listed in the TCMDB-Taiwan and Super Natural II databases of natural products. The presence of this moiety within a larger, complex molecule strongly suggests that 3-Hydroxy-2-methylpent-4-enoic acid or a closely related derivative can serve as a building block in the biosynthesis of more elaborate secondary metabolites in certain organisms.

The biosynthesis of many complex natural products, particularly in fungi and bacteria, proceeds through polyketide synthase (PKS) pathways. nih.govwikipedia.orgrasmusfrandsen.dk These pathways utilize short-chain carboxylic acids as starter and extender units to build a polyketide chain, which is then further modified by tailoring enzymes to yield the final product. nih.govresearchgate.net It is highly probable that 3-Hydroxy-2-methylpent-4-enoic acid, or its activated thioester form, is incorporated into such a PKS assembly line to contribute to the structural diversity of natural products.

Interactions with Biological Macromolecules and Pathways (Non-Human Specific)

Direct experimental data on the specific interactions of 3-Hydroxy-2-methylpent-4-enoic acid with non-human biological macromolecules and pathways are not available in the current literature. However, based on its structure as a short-chain unsaturated carboxylic acid, some potential interactions can be inferred.

Carboxylic acids are known to inhibit microbial activity, a property utilized in food preservation. frontiersin.org The inhibitory effects can be due to the disruption of cell membranes and the acidification of the microbial cytoplasm. frontiersin.org Therefore, it is possible that 3-Hydroxy-2-methylpent-4-enoic acid could exert similar effects on certain microorganisms.

Furthermore, the metabolism of the related compound, 4-pentenoic acid, in rat heart mitochondria leads to the formation of metabolites that inhibit key enzymes of fatty acid oxidation, such as 3-ketoacyl-CoA thiolase. nih.gov This suggests that 3-Hydroxy-2-methylpent-4-enoic acid or its metabolites could potentially interact with and modulate the activity of enzymes involved in fatty acid metabolism in non-human organisms.

Microbial Synthesis or Degradation of 3-Hydroxy-2-methylpent-4-enoic acid

While there are no specific reports on the microbial synthesis or degradation of 3-Hydroxy-2-methylpent-4-enoic acid, the general capabilities of microorganisms in producing and breaking down similar compounds are well-established.

Microbial Synthesis: The biosynthesis of hydroxy fatty acids is a known capability of various microorganisms. nih.govresearchgate.net Microbial enzymes such as P450s, lipoxygenases, and hydratases are involved in the hydroxylation of fatty acids. nih.govnih.gov For instance, engineered Escherichia coli expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 have been used for the biosynthesis of medium-chain ω-hydroxy fatty acids. frontiersin.org Similarly, fatty acid hydratases from bacteria like Stenotrophomonas nitritireducens and various lactic acid bacteria can produce hydroxy fatty acids from unsaturated precursors. jmb.or.krresearchgate.netresearchgate.net The biosynthesis of branched-chain fatty acids is also common in bacteria, often initiated by branched-chain α-keto acid primers. nih.gov Therefore, it is biochemically plausible that a microorganism could synthesize 3-Hydroxy-2-methylpent-4-enoic acid through a combination of branched-chain fatty acid synthesis and subsequent hydroxylation or through a polyketide synthase pathway.

Microbial Degradation: Microorganisms are also capable of degrading a wide range of carboxylic acids. copernicus.org The degradation of unsaturated carboxylic acids has been studied in various contexts. For example, a study on the microbial defluorination of unsaturated per- and polyfluorinated carboxylic acids demonstrated that α,β-unsaturation is crucial for their biotransformation under anaerobic conditions, which can proceed via reductive defluorination or hydrogenation pathways. acs.orgnih.govnih.gov While the specific compound is not fluorinated, this highlights the microbial enzymatic machinery available for the transformation of unsaturated acids. The degradation of such compounds would likely proceed through pathways analogous to fatty acid β-oxidation, potentially involving initial modifications of the double bond and hydroxyl group.

Applications in Organic Synthesis and Material Science Excluding Clinical/pharmaceutical Applications

3-Hydroxy-2-methylpent-4-enoic acid as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. nih.gov This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. researchgate.net While 3-Hydroxy-2-methylpent-4-enoic acid is not commonly cited as a classical chiral auxiliary, its inherent chirality and functional group arrangement make it a valuable chiral building block. A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger structure, retaining its stereochemical integrity.

The structure of 3-Hydroxy-2-methylpent-4-enoic acid contains two stereocenters (at C2 and C3), meaning it can exist as four different stereoisomers. Each of these enantiomerically pure isomers can serve as a starting point for the synthesis of complex targets, where the predefined stereochemistry of the building block dictates the stereochemistry of the final product. The presence of the hydroxyl group is particularly significant, as it can direct the stereochemical course of reactions at adjacent centers, such as epoxidations or cyclopropanations of the alkene.

The utility of related γ-hydroxy α,β-unsaturated compounds in asymmetric synthesis has been demonstrated. nih.govcapes.gov.br For instance, the enantioselective synthesis of γ-hydroxy α,β-unsaturated amides has been used as a key step in the synthesis of natural products like (+)-Coriolic acid. capes.gov.br This highlights the potential of the 3-Hydroxy-2-methylpent-4-enoic acid scaffold as a precursor for creating new chiral centers with high selectivity.

Table 1: Potential Roles of Functional Groups in Asymmetric Synthesis

| Functional Group | Position | Potential Role as a Chiral Building Block |

| Carboxylic Acid | C1 | Can be converted to esters, amides, or other groups; can participate in cyclization reactions. |

| Methyl Group | C2 | Influences the steric environment of reactions at the C1 and C3 positions. |

| Hydroxyl Group | C3 | Can direct metal-catalyzed reactions (e.g., epoxidation); acts as a nucleophile; can be a site for introducing other functional groups with inversion or retention of stereochemistry. |

| Vinyl Group | C4-C5 | Can undergo a variety of transformations, including oxidation, reduction, addition, and metathesis reactions, with the stereochemistry at C3 potentially directing the outcome. |

Utilization in the Synthesis of Complex Organic Molecules

The diverse functional groups of 3-Hydroxy-2-methylpent-4-enoic acid make it a versatile starting material for the synthesis of more complex organic molecules, particularly macrocycles. nih.govnih.govrsc.org Macrocyclic structures are of great interest in various fields of chemistry and materials science. nih.gov

The combination of a terminal alkene and a carboxylic acid within the same molecule makes it an ideal substrate for ring-closing metathesis (RCM) to form macrolactones. acs.org This powerful reaction, often catalyzed by ruthenium-based catalysts, involves the formation of a new double bond with the elimination of ethylene (B1197577), leading to the cyclization of the molecule. By first esterifying the carboxylic acid with a long-chain unsaturated alcohol, and then performing RCM, very large macrocycles can be synthesized.

Furthermore, the hydroxy acid moiety is the classic precursor for lactonization. Depending on reaction conditions, the hydroxyl group at C3 could potentially cyclize onto the activated carboxyl group to form a strained four-membered β-lactone or, more commonly, it can be used in intermolecular reactions to build up a linear precursor that is later cyclized. Methodologies like Yamaguchi macrolactonization are effective for synthesizing macrocycles from hydroxy acids. nih.gov

Table 2: Synthetic Pathways to Complex Molecules

| Target Molecule Type | Key Functional Groups Utilized | Relevant Synthetic Reaction |

| Macrolactones | Carboxylic Acid, Alkene | Ring-Closing Metathesis (RCM) after esterification with an unsaturated alcohol. acs.org |

| Polyfunctional Linear Chains | Alkene, Hydroxyl Group | Heck coupling, hydroboration-oxidation, epoxidation. |

| Complex Natural Product Fragments | All | Sequential protection, functional group interconversion, and carbon-carbon bond formation. capes.gov.br |

| Cyclic Ethers | Alkene, Hydroxyl Group | Intramolecular oxa-Michael addition (after isomerization of the double bond). mdpi.com |

Integration of 3-Hydroxy-2-methylpent-4-enoic acid Derivatives into Polymeric Structures

The structure of 3-Hydroxy-2-methylpent-4-enoic acid offers two distinct pathways for polymerization, allowing for its incorporation into different types of polymeric materials.

First, the presence of the terminal vinyl group allows it to act as a monomer in radical polymerization. flinders.edu.aunih.gov In this process, initiated by a radical source, the double bond can open and react with other monomers to form a long polymer chain with a carbon-carbon backbone. The resulting polymer would feature pendant side chains containing the methyl, hydroxyl, and carboxylic acid functionalities. These functional groups can impart specific properties to the polymer, such as hydrophilicity, and can also serve as handles for post-polymerization modification. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could potentially be used to synthesize well-defined polymers with controlled molecular weights and low dispersity. ethz.ch

Second, the molecule is a classic A-B type monomer for condensation polymerization. The carboxylic acid (A-group) can react with the hydroxyl group (B-group) of another monomer to form an ester linkage. This self-condensation would lead to the formation of a polyester. However, due to the secondary nature of the hydroxyl group and potential steric hindrance, forcing these polymerization conditions might require catalysis and heat, and could compete with lactonization. A more viable approach would be to first protect the hydroxyl group, polymerize the vinyl group, and then deprotect the hydroxyl groups on the resulting polymer chain for further reactions.

Table 3: Polymerization Strategies for 3-Hydroxy-2-methylpent-4-enoic acid

| Polymerization Type | Reactive Group(s) | Resulting Polymer Backbone | Pendant Functional Groups |

| Radical Polymerization | C4=C5 Vinyl Group | Poly(ethylene) | -CH(CH₃)CH(OH)COOH |

| Polycondensation | C1 Carboxyl, C3 Hydroxyl | Polyester | -CH(CH₃)CH=CH₂ |

Role in Flavor and Fragrance Chemistry (as a precursor or component, not direct product application)

While the organoleptic properties of 3-Hydroxy-2-methylpent-4-enoic acid itself are not widely documented, its structure makes it a valuable precursor for the synthesis of lactones, a class of compounds highly prized in the flavor and fragrance industry. researchgate.netacs.org Lactones are cyclic esters that are responsible for the characteristic aromas of many fruits and dairy products. acs.orgnih.gov

The intramolecular cyclization of a hydroxy acid yields a lactone, and the size of the resulting ring depends on the position of the hydroxyl group relative to the carboxylic acid. The structure of 3-Hydroxy-2-methylpent-4-enoic acid could theoretically lead to different lactones:

γ-lactone (5-membered ring): If the double bond were to be isomerized from the C4-C5 position to the C3-C4 position, subsequent reduction and lactonization would yield a γ-valerolactone derivative.

δ-lactone (6-membered ring): Through chemical manipulation, such as hydroboration-oxidation of the vinyl group to introduce a primary alcohol at C5, the molecule could be converted into a precursor for a δ-lactone.

The presence of the double bond and the chiral centers in the parent acid adds further potential for creating novel and complex lactone structures. It is well-established that the chirality of a molecule can have a profound impact on its scent. nih.gov Therefore, the different stereoisomers of 3-Hydroxy-2-methylpent-4-enoic acid could serve as precursors to enantiomerically pure lactones, each with a potentially unique fragrance profile. nih.gov The synthesis of unsaturated terpenoid lactones has demonstrated that both racemic and optically active forms can be created, with distinct odor characteristics. nih.gov

Table 4: Potential Lactone Derivatives

| Lactone Type | IUPAC Name of Potential Derivative | Ring Size | Required Precursor Modification |

| γ-Lactone | 4-Ethyl-3-methyldihydrofuran-2(3H)-one | 5 | Isomerization of double bond, followed by reduction and lactonization. |

| δ-Lactone | 5-Hydroxy-3-methylhexan-5-olide | 6 | Oxidation of the vinyl group to a primary alcohol at C5, followed by lactonization. |

| Unsaturated δ-Lactone | 3-Methyl-6-vinyltetrahydro-2H-pyran-2-one | 6 | Not directly accessible without chain extension. |

Industrial Chemical Processes Utilizing 3-Hydroxy-2-methylpent-4-enoic acid

Direct evidence of large-scale industrial processes specifically utilizing 3-Hydroxy-2-methylpent-4-enoic acid is limited, which is common for a specialized fine chemical. However, its potential applications in high-value sectors like fragrances and specialty polymers suggest its relevance in smaller-scale, specialized manufacturing. A patent has listed the compound, indicating its relevance in certain chemical manufacturing contexts. google.com

The types of industrial processes that would be relevant for this molecule are reflective of its chemistry:

Asymmetric Synthesis: If a derivative proves to be a valuable chiral building block, dedicated processes for its enantioselective synthesis would be developed.

Fragrance Synthesis: The synthesis of macrocyclic lactones for the fragrance industry is a significant industrial endeavor. acs.org Methods for performing these reactions at high concentrations (≥0.2 M) are being developed to improve efficiency and reduce solvent waste, a key consideration for industrial viability. acs.org Should a lactone derived from 3-Hydroxy-2-methylpent-4-enoic acid become commercially valuable, these high-concentration macrocyclization techniques would be applicable.

Specialty Polymer Production: The production of functional polymers often occurs on a smaller scale than commodity plastics. If a polymer derived from this monomer demonstrated unique and desirable properties (e.g., biodegradability, specific reactivity), batch or semi-batch polymerization processes would be employed for its manufacture. Acid-triggered initiation is an emerging industrial method for radical polymerization that avoids conventional, thermally unstable initiators. ethz.ch

The industrial use of 3-Hydroxy-2-methylpent-4-enoic acid is therefore likely tied to its role as a precursor to high-value-added products rather than as a large-volume commodity chemical.

Advanced Analytical Methodologies for 3 Hydroxy 2 Methylpent 4 Enoic Acid

Chromatographic Separation Techniques for Stereoisomers (e.g., Chiral HPLC, GC-MS)

The separation of the stereoisomers of 3-Hydroxy-2-methylpent-4-enoic acid is critical as different isomers can exhibit distinct biological activities. Chiral chromatography is the cornerstone of stereoselective analysis.

Chiral High-Performance Liquid Chromatography (HPLC):

Direct separation of enantiomers and diastereomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC. nih.gov The principle relies on the formation of transient, diastereomeric complexes between the analyte isomers and the chiral selector of the CSP, leading to different retention times. researchgate.net The success of the separation is highly dependent on the choice of CSP and the mobile phase conditions. researchgate.net

Key considerations for separating acidic chiral compounds like 3-Hydroxy-2-methylpent-4-enoic acid include:

Pirkle-Type Phases: These CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com Phases with a π-electron acceptor moiety, such as 3,5-dinitrobenzoylphenylglycine (DNBPG), are effective for analytes containing π-electron donor groups. Conversely, π-electron donor phases are suitable for separating compounds with π-acceptor groups. eijppr.com

Polysaccharide-Based Phases: CSPs derived from cellulose (B213188) and amylose, often coated or immobilized on a silica (B1680970) support, are known for their broad enantioselectivity for a wide range of chiral compounds, including carboxylic acids. researchgate.neteijppr.com Their chiral recognition mechanism involves the formation of inclusion complexes within the helical polymer structure. eijppr.com

Macrocyclic Glycopeptide Phases: Antibiotics like teicoplanin and vancomycin (B549263) bonded to silica create CSPs that offer excellent enantioselectivity for amino acids and other chiral acids. researchgate.netnih.gov

Ligand Exchange Chromatography: This technique uses a CSP that incorporates a metal ion (often copper) and a chiral ligand. It is particularly useful for resolving molecules with electron-donating atoms like oxygen and nitrogen, such as amino acids and hydroxy acids. eijppr.com

A study on the stereochemical assignment of a similar structure, the 3-methylpent-4-en-2-ol moiety, successfully used a chiral HPLC column (CHIRALPAK® IA) to separate four synthetic stereoisomers of a derivatized acid, demonstrating the feasibility of this approach. beilstein-archives.org

Interactive Table 1: Chiral Stationary Phases (CSPs) for the Separation of Chiral Acids

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitable for Carboxylic Acids |

|---|---|---|---|

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, H-bonding, dipole stacking | Yes |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, dipole-dipole, steric inclusion | Yes (Broad applicability) |

| Macrocyclic Glycopeptide | Teicoplanin | H-bonding, ionic interactions, steric hindrance | Yes |

| Ligand Exchange | L-proline + Cu(II) | Coordinate bond formation (chelation) | Yes (especially α-hydroxy acids) |

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of 3-Hydroxy-2-methylpent-4-enoic acid by GC-MS is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. youtube.com Therefore, chemical derivatization is an essential prerequisite to increase volatility and thermal stability. colostate.edugcms.cz

The derivatization process involves converting the polar active hydrogen atoms on the carboxyl and hydroxyl groups into less polar, more volatile substitutes. youtube.comgcms.cz

Silylation: This is the most common method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. youtube.com The reaction converts the carboxylic acid to a TMS ester and the alcohol to a TMS ether.

Alkylation/Esterification: This method converts the carboxylic acid into an ester (e.g., a methyl ester) and can also convert the hydroxyl group into an ether. colostate.edunih.gov A one-step procedure using methyl iodide can simultaneously generate methyl esters and methyl ethers. nih.gov

Once derivatized, the stereoisomers can be separated on a chiral GC capillary column. Alternatively, if the compound is first separated into its diastereomeric pairs by another method, the resulting derivatized enantiomers can often be resolved on a standard achiral column.

Interactive Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Acids

| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH2, -SH | TMS Ester/Ether/Amine/Thioether |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -OH, -NH2, -SH | TMS Ester/Ether/Amine/Thioether |

| Trimethylsilyldiazomethane | -COOH | Methyl Ester | |

| N-Butylboronic acid | α- or β-hydroxy acids | Cyclic Boronate Ester |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are powerful tools for the definitive identification and precise quantification of organic acids in complex samples. shimadzu.com

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. lcms.cz This is advantageous because traditional HPLC detectors like UV or conductivity can suffer from interference from co-eluting compounds in a complex matrix. shimadzu.com

Key aspects of LC-MS analysis include:

Separation Modes: Reversed-phase (RP) HPLC is a common choice, but the high polarity of organic acids can lead to poor retention. shimadzu.com Modern columns designed for aqueous mobile phases or the use of mixed-mode chromatography (combining reversed-phase and anion-exchange) can provide excellent retention and resolution for organic acids. lcms.cztandfonline.com Ion-exclusion chromatography is another effective mode for separating organic acids before MS detection. shimadzu.com

Ionization: Electrospray ionization (ESI) is typically used, operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion for detection.

Quantification: Mass spectrometers allow for highly selective quantification using modes like Selected Ion Recording/Monitoring (SIR/SIM), where only the specific mass-to-charge ratio (m/z) of the target analyte is monitored. lcms.cz This drastically reduces chemical noise and improves detection limits.

A hypothetical LC-MS method could be developed using a mixed-mode column to achieve good retention and separation, followed by ESI-MS detection for sensitive and selective analysis. lcms.cz

Interactive Table 3: Illustrative LC-MS Method Parameters for Organic Acid Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | Mixed-Mode Reversed-Phase/Anion-Exchange | Provides good retention and resolution for polar acidic compounds. lcms.cz |

| Mobile Phase A | Water with ammonium (B1175870) formate (B1220265) buffer (e.g., 50 mM, pH 2.9) | Controls ionization state and improves peak shape. lcms.cz |

| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution. lcms.cz |

| Detection | ESI- in Negative Ion Mode | Promotes formation of [M-H]⁻ ion for sensitive detection of acids. |

| MS Analysis | Selected Ion Recording (SIR) at m/z 129.05 | For 3-Hydroxy-2-methylpent-4-enoic acid (C₆H₁₀O₃, MW 130.14), the [M-H]⁻ ion would be m/z 129.05. This mode enhances selectivity and sensitivity. lcms.cz |

Development of Trace Analysis Methods

The detection of 3-Hydroxy-2-methylpent-4-enoic acid at trace levels, for instance in biological fluids, environmental samples, or food products, requires methods with very low limits of detection (LOD) and quantification (LOQ).

The primary challenges in trace analysis are low analyte concentration and significant interference from the sample matrix. shimadzu.comlcms.cz Method development focuses on maximizing sensitivity and selectivity.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ ion) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering process provides exceptional selectivity and signal-to-noise ratio, enabling quantification at picogram or femtogram levels.

Sample Preparation: Effective sample preparation is crucial to remove interfering matrix components and pre-concentrate the analyte. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. By choosing an appropriate sorbent (e.g., mixed-mode or ion-exchange), the analyte can be selectively retained while matrix components are washed away, after which the purified analyte is eluted in a small volume of solvent.

Method Validation: A trace analysis method must be rigorously validated to establish its performance characteristics. This includes determining the LOD and LOQ. Studies on other organic acids have established HPLC methods with LOQs in the range of 0.007–1.737 µg/mL, demonstrating the sensitivity achievable with modern instrumentation. tandfonline.com

Interactive Table 4: Comparison of Detection Limits for Organic Acids by Different Methods

| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| HPLC-UV (Molecular State) | 0.002–0.521 µg/mL | 0.007–1.737 µg/mL | tandfonline.com |

| HPLC-UV (Ionic State) | 0.003–0.459 µg/mL | 0.009–1.530 µg/mL | tandfonline.com |

| LC-MS/MS (MRM) | Typically low ng/mL to pg/mL range | Typically low ng/mL to pg/mL range | General knowledge |

Future Directions and Emerging Research Avenues for 3 Hydroxy 2 Methylpent 4 Enoic Acid

Development of Sustainable and Green Synthetic Routes

The future synthesis of 3-hydroxy-2-methylpent-4-enoic acid will likely prioritize environmentally benign and efficient methodologies. Key areas of development are expected to include biocatalysis and the use of renewable feedstocks.

Biocatalytic Approaches: Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. The synthesis of chiral α-hydroxy acids, a class of compounds to which 3-hydroxy-2-methylpent-4-enoic acid belongs, can be achieved through various biocatalytic strategies. researchgate.net Future research could explore the use of oxidoreductases for the asymmetric reduction of a corresponding α-keto acid or the application of lyases for the stereoselective addition of a nucleophile to an appropriate precursor.

Renewable Feedstocks: A significant goal in green chemistry is the utilization of biomass-derived starting materials. Investigating pathways to synthesize 3-hydroxy-2-methylpent-4-enoic acid from renewable resources, such as carbohydrates or lignin-derived platform chemicals, would be a major step towards sustainability. This could involve fermentation processes or chemo-catalytic conversions of bio-based molecules.

Atom-Economic Reactions: The development of synthetic routes that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. Reactions such as the Baylis-Hillman reaction, which forms a C-C bond and introduces a hydroxyl group in a single step, could be optimized for the synthesis of this target molecule. orgsyn.orgorgsyn.org For instance, the reaction of an appropriate acrylate (B77674) with isobutyraldehyde (B47883) could potentially yield a precursor to 3-hydroxy-2-methylpent-4-enoic acid. orgsyn.org

Exploration of Uncharted Reactivity and Transformation Pathways

The unique combination of functional groups in 3-hydroxy-2-methylpent-4-enoic acid opens the door to a wide array of potential chemical transformations that remain largely unexplored.

Intramolecular Reactions: The presence of both a hydroxyl and a carboxylic acid group, along with a terminal double bond, makes this molecule a prime candidate for intramolecular reactions. Future studies could investigate acid-catalyzed lactonization to form five- or six-membered lactones, which are valuable structural motifs in natural products and pharmaceuticals. The vinyl group could also participate in intramolecular cycloadditions or ene reactions.

Transformations of the Vinyl Group: The terminal alkene functionality is a versatile handle for a multitude of chemical modifications. Researchers could explore various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functionalities. Olefin metathesis could be employed to extend the carbon chain or to participate in ring-closing metathesis with another tethered alkene.

Stereoselective Reactions: Given the presence of a chiral center at the hydroxyl-bearing carbon, developing stereoselective reactions would be a significant area of future research. This would involve the use of chiral catalysts or reagents to control the stereochemical outcome of reactions at the existing chiral center or to introduce new stereocenters with high selectivity.

Advancements in Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery.

Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods could be used to perform a thorough conformational analysis of 3-hydroxy-2-methylpent-4-enoic acid. This would provide insights into its most stable conformations and how these influence its reactivity. Computational models could also be used to predict the transition states and activation energies for various potential reactions, helping to identify the most promising synthetic pathways.

Spectroscopic and Property Prediction: Computational methods are also valuable for predicting spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the molecule and its reaction products. nih.gov Furthermore, key physicochemical properties, such as acidity (pKa), solubility, and lipophilicity (logP), can be calculated to provide a preliminary assessment of the molecule's behavior in different environments. nih.govnih.govnih.gov

Investigation of Undiscovered Biological Roles in Non-Human Systems

While the biological activity of 3-hydroxy-2-methylpent-4-enoic acid itself is not documented, its structural similarity to other naturally occurring compounds suggests potential biological roles that warrant investigation.

Ecological Chemistry: Many volatile organic compounds (VOCs) emitted by plants, which can be structurally related to 3-hydroxy-2-methylpent-4-enoic acid, play crucial roles in plant defense and communication. bham.ac.uk Future research could explore whether this compound is produced by any microorganisms or plants and if it has any function as a signaling molecule, a deterrent to herbivores, or an attractant for symbiotic organisms. The atmospheric degradation of such biogenic volatiles is also an important area of ecological research. bham.ac.uk

Microbial Metabolism: Investigating the potential for microorganisms to metabolize 3-hydroxy-2-methylpent-4-enoic acid could reveal novel metabolic pathways and enzymes. This could have applications in bioremediation or in the biocatalytic production of other valuable chemicals. The antimicrobial properties of this compound against various bacteria and fungi could also be a fruitful area of research, drawing parallels from studies on essential oils containing a wide variety of organic acids and other compounds. iomcworld.com

Potential for Novel Material Applications

The functional groups present in 3-hydroxy-2-methylpent-4-enoic acid make it a promising candidate as a monomer for the synthesis of novel polymers and functional materials.

Bio-based Polymers: The carboxylic acid and hydroxyl groups can participate in condensation polymerization to form polyesters. The vinyl group offers a site for radical polymerization or for post-polymerization modification. The development of polymers from this monomer could lead to new materials with unique properties, potentially including biodegradability, making them attractive for applications in packaging or biomedical devices.

Functional Materials: The ability to chemically modify the different functional groups of 3-hydroxy-2-methylpent-4-enoic acid allows for the design of materials with specific properties. For example, the carboxylic acid could be used to anchor the molecule to surfaces, while the vinyl group could be used for cross-linking or for grafting onto other polymers. This could lead to the development of new coatings, adhesives, or resins. The chiral nature of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

Q & A

What are the recommended analytical methods for characterizing 3-Hydroxy-2-methylpent-4-enoic acid in complex mixtures?

Basic Question

To ensure accurate characterization, reverse-phase HPLC with UV detection is widely employed. Key parameters include:

| Parameter | Specification | Reference Source |

|---|---|---|

| Mobile Phase | Acetonitrile:Water (30:70 v/v) | Adapted from |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 25°C | |

| Detection Wavelength | 210–240 nm (optimized for α,β-unsaturated acids) |

For structural confirmation, LC-MS/MS or NMR (¹H/¹³C) is recommended, particularly to resolve stereochemical ambiguities. highlights cyclization validation using spectroscopic methods .

How can researchers resolve conflicting data on the biological activity of 3-Hydroxy-2-methylpent-4-enoic acid?

Advanced Question

Conflicting results often arise from variability in assay conditions or impurity profiles. Methodological approaches include:

- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition vs. cell viability assays).

- Purity Verification : Re-characterize batches via HPLC and mass spectrometry to rule out degradation products .

- Structural Analogs : Compare activity with derivatives (e.g., methyl esters or hydroxylated variants) to isolate functional groups responsible for effects .

demonstrates how synthetic analogs of hydroxy acids were used to clarify structure-activity relationships .

What are the optimal storage conditions to prevent degradation of 3-Hydroxy-2-methylpent-4-enoic acid?

Basic Question

Stability is highly sensitive to environmental factors:

- Temperature : Store at 2–8°C in airtight containers to minimize thermal degradation .

- Light : Protect from UV exposure using amber glassware .

- Moisture : Use desiccants (e.g., silica gel) to prevent hydrolysis of the α,β-unsaturated moiety .

notes incompatibility with strong acids/bases, necessitating pH-neutral storage .

What experimental challenges arise in synthesizing stereoisomers of 3-Hydroxy-2-methylpent-4-enoic acid?

Advanced Question

Stereochemical control during synthesis requires:

- Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution to achieve enantiomeric excess .

- Purification : Normal-phase chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to separate diastereomers .

describes cyclization of hydroxy acids using boron trifluoride catalysts, which can influence stereoselectivity .

Which solvents are compatible with 3-Hydroxy-2-methylpent-4-enoic acid in experimental workflows?

Basic Question

Solubility and reactivity guide solvent selection:

| Solvent | Compatibility | Rationale | Reference |

|---|---|---|---|

| DMSO | High | Dissolves polar acids without decomposition | |

| Acetone | Moderate | Suitable for short-term use; avoid prolonged storage | |

| Chloroform | Low | Risk of halogenation at the double bond |

Avoid strong oxidizers (e.g., HNO₃) due to potential decarboxylation .

How can synthetic routes for 3-Hydroxy-2-methylpent-4-enoic acid be validated for scalability?

Advanced Question

Scalability requires rigorous process optimization:

- Intermediate Characterization : Validate each step via FT-IR and NMR to ensure fidelity .

- Yield Optimization : Screen catalysts (e.g., BF₃ vs. H₂SO₄) and reaction times to balance efficiency and cost .

- Byproduct Analysis : Use GC-MS to identify and quantify impurities, adjusting stoichiometry as needed .

outlines multi-step synthesis of related hydroxy acids, emphasizing iterative refinement for industrial translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.